molecular formula C9H6N2O B14657492 1h-Furo[2,3-f]indazole CAS No. 42304-68-7

1h-Furo[2,3-f]indazole

Cat. No.: B14657492
CAS No.: 42304-68-7
M. Wt: 158.16 g/mol
InChI Key: KXXIXFOSKCKVNV-UHFFFAOYSA-N
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Description

1H-Furo[2,3-f]indazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Furo[2,3-f]indazole can be synthesized through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of aryne chemistry to synthesize indazoles through the use of N-tosylhydrazones and in situ generation of nitrile imines .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Furo[2,3-f]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation may yield halogenated derivatives, while nitration produces nitro derivatives.

Scientific Research Applications

1H-Furo[2,3-f]indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Furo[2,3-f]indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Uniqueness: 1H-Furo[2,3-f]indazole is unique due to its specific ring fusion pattern and the presence of both furan and indazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

42304-68-7

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

1H-furo[2,3-f]indazole

InChI

InChI=1S/C9H6N2O/c1-2-12-9-4-7-5-10-11-8(7)3-6(1)9/h1-5H,(H,10,11)

InChI Key

KXXIXFOSKCKVNV-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC3=C(C=C21)NN=C3

Origin of Product

United States

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